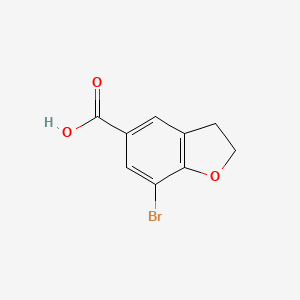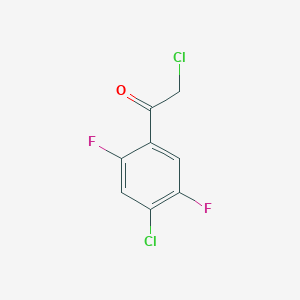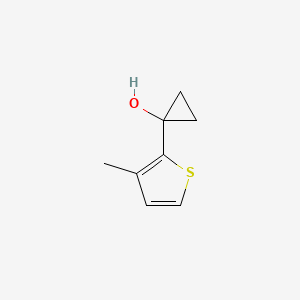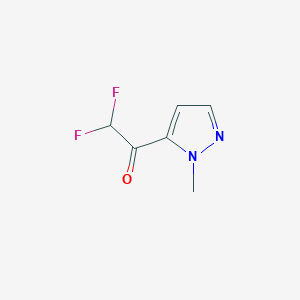
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of two fluorine atoms and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the fluorine atoms and the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of a pyrazole derivative with a fluorinated reagent. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one.
2,2-difluoro-1-(1H-pyrazol-5-yl)ethan-1-one: A similar compound lacking the methyl group on the pyrazole ring.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C6H6F2N2O |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6F2N2O/c1-10-4(2-3-9-10)5(11)6(7)8/h2-3,6H,1H3 |
Clave InChI |
ATDQNSXDMCINJP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


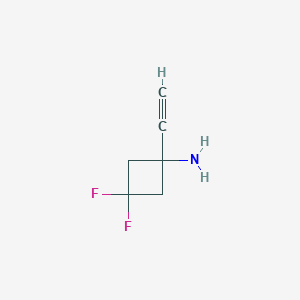
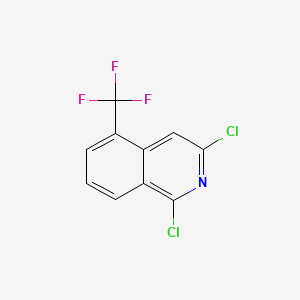
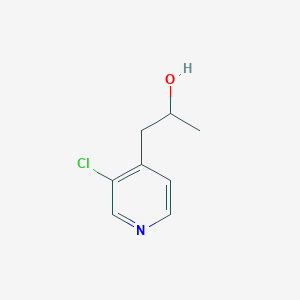
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
